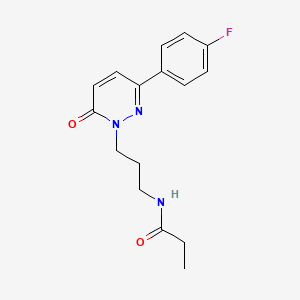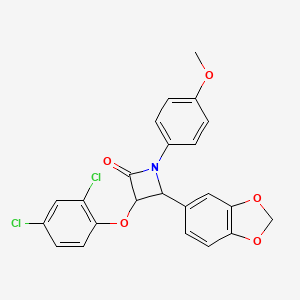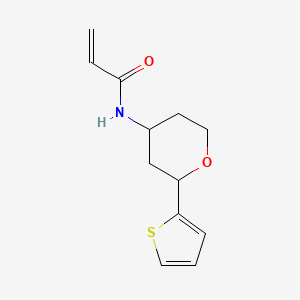
N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of the immune response, inflammation, and cell survival.
Wirkmechanismus
N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide inhibits the activity of the NF-κB pathway by specifically targeting the kinase IKK-β, which is responsible for the activation of NF-κB. By inhibiting the activity of IKK-β, N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of NF-κB-regulated genes that are involved in the immune response, inflammation, and cell survival.
Biochemical and Physiological Effects
N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in angiogenesis and metastasis. In inflammatory diseases, N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation. In viral infections, N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been found to inhibit the replication of viruses by inhibiting the expression of viral genes and reducing the production of viral particles.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide in lab experiments include its specificity for IKK-β, its ability to inhibit the NF-κB pathway, and its potential therapeutic applications in various diseases. However, the limitations of using N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
For the research on N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide include the development of more potent and selective inhibitors of IKK-β, the investigation of the potential therapeutic applications of N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide in other diseases such as neurodegenerative diseases and cardiovascular diseases, and the exploration of the combination of N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide in vivo will be important for the development of N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide as a potential therapeutic agent.
Synthesemethoden
The synthesis of N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide involves the reaction of 2-acetylfuran and thiophene-2-carboxylic acid, followed by the reaction with propargylamine and then with oxalyl chloride. The final product is obtained after purification by column chromatography. The yield of N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide is reported to be around 35-40%.
Wissenschaftliche Forschungsanwendungen
N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory diseases, and viral infections. In cancer, N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been found to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. In inflammatory diseases, N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease. In viral infections, N-(2-Thiophen-2-yloxan-4-yl)prop-2-enamide has been found to inhibit the replication of viruses such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Eigenschaften
IUPAC Name |
N-(2-thiophen-2-yloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-12(14)13-9-5-6-15-10(8-9)11-4-3-7-16-11/h2-4,7,9-10H,1,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVYHWJRKRVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

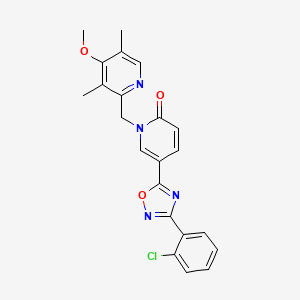
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2539649.png)
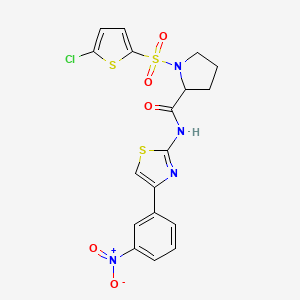
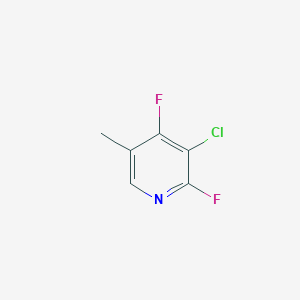
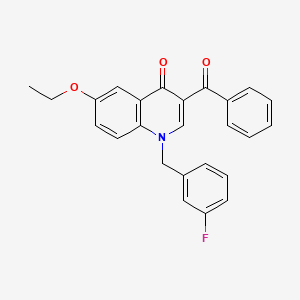
![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539655.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)
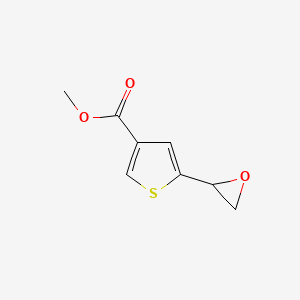
![3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2539659.png)
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2539660.png)
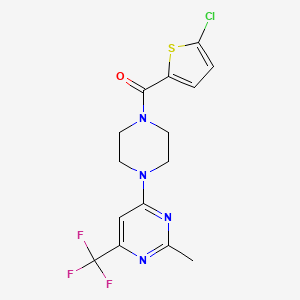
![N-((1H-indol-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2539666.png)
